molecular formula C12H17N3O3 B8503206 rel-5-((2S,6R)-2,6-Dimethylmorpholino)-2-nitroaniline

rel-5-((2S,6R)-2,6-Dimethylmorpholino)-2-nitroaniline

Cat. No.: B8503206
M. Wt: 251.28 g/mol
InChI Key: WSJXSUIOZOXWNI-DTORHVGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rel-5-((2S,6R)-2,6-Dimethylmorpholino)-2-nitroaniline is a complex organic compound that features a morpholine ring substituted with dimethyl groups and a nitrophenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-5-((2S,6R)-2,6-Dimethylmorpholino)-2-nitroaniline typically involves multiple steps, starting with the preparation of the morpholine ring. One common method involves the reaction of 2,6-dimethylmorpholine with a suitable nitrophenylamine precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the addition of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

rel-5-((2S,6R)-2,6-Dimethylmorpholino)-2-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

rel-5-((2S,6R)-2,6-Dimethylmorpholino)-2-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of rel-5-((2S,6R)-2,6-Dimethylmorpholino)-2-nitroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the nitrophenylamine moiety, which can form hydrogen bonds or other interactions with the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rel-5-((2S,6R)-2,6-Dimethylmorpholino)-2-nitroaniline is unique due to its combination of a morpholine ring and a nitrophenylamine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-nitroaniline

InChI

InChI=1S/C12H17N3O3/c1-8-6-14(7-9(2)18-8)10-3-4-12(15(16)17)11(13)5-10/h3-5,8-9H,6-7,13H2,1-2H3/t8-,9+

InChI Key

WSJXSUIOZOXWNI-DTORHVGOSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=CC(=C(C=C2)[N+](=O)[O-])N

Canonical SMILES

CC1CN(CC(O1)C)C2=CC(=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

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